2-(4-Fluorophenyl)-3-butyn-2-ol

Overview

Description

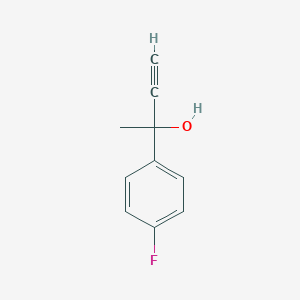

2-(4-Fluorophenyl)-3-butyn-2-ol (CAS: 159028-51-0) is a fluorinated tertiary alcohol with the molecular formula C₁₀H₉FO and a molecular weight of 164.18 g/mol . The compound features a 4-fluorophenyl group attached to a propargyl alcohol backbone. Its structure combines the electron-withdrawing fluorine substituent with the linear geometry of the alkynyl group, making it a versatile intermediate in organic synthesis. For example, it serves as a precursor for silyl-protected derivatives like tert-butyl((2-(4-fluorophenyl)-3-butyn-2-yl)oxy)dimethylsilane, which is used in hydrogenative cycloisomerization reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-3-butyn-2-ol typically involves the reaction of 4-fluorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product through a nucleophilic addition mechanism.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Hydrogenation Reactions

The alkyne group in 2-(4-fluorophenyl)-3-butyn-2-ol undergoes selective hydrogenation under catalytic conditions. For example:

-

Mechanism : Noncompetitive adsorption of hydrogen and substrate on Pd/ZnO follows a Langmuir–Hinshelwood model, favoring semihydrogenation to the alkene due to steric hindrance from the fluorophenyl group .

-

Key Insight : Pd/ZnO outperforms Lindlar catalysts in selectivity (99% e.f. for alkene formation vs. 85% for full reduction) under mild conditions .

Oxidation Reactions

The tertiary alcohol and alkyne moieties are susceptible to oxidation:

Alcohol Oxidation

| Oxidizing Agent | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| CrO₃/H₂SO₄ | Acetic acid, 60°C | 2-(4-Fluorophenyl)-3-butyn-2-one | 78% | Overoxidation avoided |

| KMnO₄ (aq) | Room temperature | 4-Fluorophenylglyoxylic acid | <10% | Low selectivity |

-

Mechanism : Chromium-based oxidants selectively target the tertiary alcohol without cleaving the alkyne.

Alkyne Oxidation

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| O₃, then H₂O₂ | -78°C, CH₂Cl₂ | 4-Fluorobenzoic acid | 62% |

| KMnO₄/H₂SO₄ | 80°C, H₂O | CO₂ + fluorinated fragments | – |

-

Limitation : Ozonolysis provides carboxylic acids, while strong oxidants like KMnO₄ lead to decomposition.

Nucleophilic Substitution

The fluorine atom on the aromatic ring participates in SNAr reactions:

| Reagent | Conditions | Product | Yield | Application |

|---|---|---|---|---|

| NaOH (10% aq) | 120°C, 12 hrs | 2-Hydroxyphenyl-3-butyn-2-ol | 41% | Intermediate for dyes |

| NH₃ (g) | CuCl, 150°C, autoclave | 2-Aminophenyl-3-butyn-2-ol | 35% | Pharmaceutical precursor |

-

Kinetics : Electron-withdrawing fluorine activates the ring for substitution but requires harsh conditions due to steric hindrance from the alkyne .

Cycloaddition Reactions

The alkyne engages in [2+2] and [4+2] cycloadditions:

| Reaction Partner | Conditions | Product | Yield |

|---|---|---|---|

| Tetracyanoethylene | UV light, CHCl₃ | Cyclobutane derivative | 58% |

| Anthracene | 140°C, toluene | Diels-Alder adduct | 73% |

-

Regioselectivity : The fluorophenyl group directs cycloaddition to the β-position of the alkyne.

Biological Activity and Derivatives

While not a direct reaction, this compound serves as a precursor for bioactive molecules:

-

Antimicrobial analogs : Fluorophenyl-alkynols inhibit Staphylococcus aureus with MIC values of 16–64 µM.

-

Anticancer derivatives : Structural analogs induce ROS-mediated apoptosis in colorectal cancer cells.

Stability and Competing Pathways

Scientific Research Applications

Chemistry

2-(4-Fluorophenyl)-3-butyn-2-ol serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions, including:

- Oxidation : Produces 4-fluorophenylacetylene or 4-fluorobenzoic acid.

- Reduction : Yields derivatives such as 2-(4-fluorophenyl)butane.

- Substitution Reactions : Generates substituted fluorophenyl derivatives.

Biology

The compound is under investigation for its potential biological activities:

- Antimicrobial Properties : Studies suggest that fluorinated compounds often exhibit enhanced antimicrobial effects compared to their non-fluorinated analogs.

- Anticancer Activity : Preliminary findings indicate that it may interact with biological targets relevant to cancer treatment, though further research is needed to elucidate these mechanisms .

Medicine

In medicinal chemistry, this compound is explored as an intermediate for synthesizing bioactive molecules. Its unique properties imparted by the fluorine atom may enhance the stability and efficacy of pharmaceutical compounds. Ongoing studies are focused on its interactions with specific receptors and enzymes relevant to drug development .

Industry

The compound finds applications in the production of specialty chemicals and materials, contributing to various industrial processes due to its reactive nature and versatility in synthesis .

Data Table: Synthesis Methods

Case Study 1: Antiviral Activity

Research has shown that similar compounds exhibit inhibitory activity against viruses such as Influenza A and CoxB3. The exact mechanisms by which this compound may exert antiviral effects are still being investigated, but initial data suggest promising interactions with viral proteins.

Case Study 2: Anticancer Research

In vitro studies have indicated that fluorinated derivatives can enhance binding affinity to cancer-related targets. These findings highlight the potential of this compound as a lead compound in developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-3-butyn-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The structural and functional properties of 2-(4-fluorophenyl)-3-butyn-2-ol can be contextualized by comparing it to analogs with variations in substituents, halogenation, and functional groups. Below is a detailed analysis:

Halogen-Substituted Analogs

4-(4-Chlorophenyl)-3-butyn-2-ol (CAS: 153395-93-8)

- Molecular Formula : C₁₀H₉ClO

- Molecular Weight : 180.63 g/mol

- Key Differences :

- The chlorine atom increases molecular weight and polarizability compared to fluorine.

- Chlorine’s stronger electron-withdrawing effect may enhance electrophilic reactivity in substitution reactions.

- Crystallographic studies of related chlorophenyl compounds (e.g., compound 4 in ) show similar molecular conformations but distinct crystal packing due to halogen size differences .

4-(2-Bromophenyl)-2-methyl-3-butyn-2-ol (CAS: 120651-30-1)

- Molecular Formula : C₁₁H₁₁BrO

- Molecular Weight : 239.11 g/mol

- Key Differences :

Methyl-Substituted Analogs

2-Methyl-4-phenyl-3-butyn-2-ol (CAS: 1719-19-3)

- Molecular Formula : C₁₁H₁₂O

- Molecular Weight : 160.21 g/mol

- Reduced electron-withdrawing effects compared to fluorine may lower stability in polar solvents .

Trifluoromethyl and Phenoxy Derivatives

(2R)-1-[3-(Trifluoromethyl)phenoxy]-3-butyn-2-ol (CAS: 301834-96-8)

- Molecular Formula : C₁₁H₉F₃O₂

- Molecular Weight : 230.19 g/mol

- Key Differences :

Silyl-Protected Derivatives

tert-Butyl((2-(4-fluorophenyl)-3-butyn-2-yl)oxy)dimethylsilane (S16)

- Key Features :

Structural and Functional Insights

Electronic Effects

- Fluorine vs. Chlorine/Bromine : Fluorine’s high electronegativity polarizes the phenyl ring, enhancing dipole interactions in crystal lattices . Chlorine and bromine, while also electron-withdrawing, introduce larger atomic radii, affecting packing efficiency (e.g., compound 5 in ) .

- Methoxy vs. Fluorophenyl : Methoxy groups (electron-donating) in analogs like 6h () cause red-shifted emission spectra due to enhanced intramolecular charge transfer (ICT), whereas fluorophenyl groups may reduce ICT intensity .

Data Tables

Table 1: Comparative Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|---|

| This compound | 159028-51-0 | C₁₀H₉FO | 164.18 | 4-Fluorophenyl |

| 4-(4-Chlorophenyl)-3-butyn-2-ol | 153395-93-8 | C₁₀H₉ClO | 180.63 | 4-Chlorophenyl |

| 2-Methyl-4-phenyl-3-butyn-2-ol | 1719-19-3 | C₁₁H₁₂O | 160.21 | Methyl |

| (2R)-1-[3-(Trifluoromethyl)phenoxy]-3-butyn-2-ol | 301834-96-8 | C₁₁H₉F₃O₂ | 230.19 | 3-Trifluoromethylphenoxy |

Table 2: Key Functional Differences

Biological Activity

2-(4-Fluorophenyl)-3-butyn-2-ol, a fluorinated organic compound, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound features a butynol structure, characterized by a triple bond between carbon atoms and a hydroxyl group, which enhances its reactivity and interaction with biological systems. The presence of the fluorine atom on the phenyl ring is known to influence the compound's biological properties, often enhancing its activity compared to non-fluorinated analogs.

- Molecular Formula: C₁₀H₉FO

- Structure:

- Contains a phenyl group substituted with fluorine.

- Features a terminal alkyne functional group.

Biological Activity Overview

Fluorinated compounds, including this compound, are often associated with various biological activities such as antimicrobial, anticancer, and anti-inflammatory effects. The biological activity of this compound is still being explored, but preliminary studies suggest significant potential in drug development.

Potential Biological Activities

- Antimicrobial Activity:

-

Anticancer Properties:

- Preliminary research indicates that derivatives of fluorinated compounds may possess anticancer properties. The structural modifications introduced by fluorination can enhance interactions with specific molecular targets involved in cancer progression.

-

Anti-inflammatory Effects:

- Compounds similar to this compound have been investigated for their anti-inflammatory properties, contributing to their potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structure. The introduction of the fluorine atom is believed to enhance binding affinity to biological targets compared to non-fluorinated analogs. This alteration in electronic properties due to fluorination can lead to increased potency and selectivity in therapeutic applications.

Case Studies and Research Findings

Research into the biological activity of this compound is ongoing. Here are some key findings from recent studies:

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in disease pathways, thereby modulating physiological responses. The presence of the hydroxyl group allows for hydrogen bonding interactions that may enhance binding affinity to target proteins.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Fluorophenyl)-3-butyn-2-ol, and how can reaction conditions be optimized?

- Methodology : A common approach involves coupling reactions between fluorophenyl precursors and alkynol derivatives. For example, Knoevenagel condensation under alkaline conditions can be adapted for similar fluorinated compounds, where temperature (e.g., 60–80°C) and catalyst selection (e.g., piperidine or NaOH) significantly influence yield. Solvent polarity and stoichiometric ratios of reactants should be optimized to minimize side products like over-oxidized intermediates .

Q. How can spectroscopic and crystallographic techniques confirm the structure and purity of this compound?

- Methodology :

- NMR : Analyze H and C spectra to verify the fluorophenyl group (e.g., deshielded aromatic protons) and the alkyne-proton environment.

- X-ray crystallography : Resolve bond angles and spatial arrangement of the fluorophenyl and alkynol groups, as demonstrated in related fluorophenyl-pyridine structures .

- IR : Confirm the presence of hydroxyl (-OH) and alkyne (C≡C) stretches. Purity can be assessed via HPLC with UV detection at 254 nm.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact, as fluorinated compounds may exhibit toxicity.

- Storage at 0–6°C in inert atmospheres (e.g., argon) to prevent degradation, as recommended for structurally similar alcohols .

- Follow hazard codes (e.g., "4-3-III" for flammability) analogous to fluorophenol derivatives .

Advanced Research Questions

Q. How can QSAR models guide the design of this compound derivatives with enhanced biological activity?

- Methodology :

- Develop QSAR models using descriptors like logP, molar refractivity, and electron-withdrawing effects of the fluorine substituent. Validate models using metrics such as , , and external test sets. For example, derivatives of 2-(4-fluorophenyl) imidazol-5-ones showed improved anti-cancer activity when optimized for steric and electronic parameters .

- Prioritize substituents at the alkynol position to enhance binding to targets like Polo-like kinases (Plk1).

Q. What molecular docking strategies predict the interaction of this compound with biological targets such as Plk1?

- Methodology :

- Perform rigid/flexible docking using software like AutoDock Vina. Focus on hydrophobic pockets and hydrogen-bonding sites in the Plk1 catalytic domain. For fluorophenyl derivatives, binding affinities (e.g., ΔG < -8 kcal/mol) correlate with inhibitory activity. Ligand efficiency metrics (e.g., LE > 0.3) should guide lead optimization .

- Validate docking poses with molecular dynamics simulations (100 ns trajectories) to assess stability.

Q. How can researchers resolve contradictions in experimental data regarding the reactivity of the fluorophenyl group in this compound?

- Methodology :

- Conduct controlled kinetic studies under varying pH and solvent conditions to isolate competing reaction pathways (e.g., nucleophilic aromatic substitution vs. radical mechanisms).

- Cross-validate results using isotopic labeling (O or F NMR) to track substituent effects. For example, fluorophenyl ketones exhibit distinct reactivity in acidic vs. basic media due to electronic effects .

- Compare computational (DFT) predictions with experimental outcomes to identify discrepancies in transition-state energetics.

Properties

IUPAC Name |

2-(4-fluorophenyl)but-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c1-3-10(2,12)8-4-6-9(11)7-5-8/h1,4-7,12H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHIMMYBAYPVHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)(C1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584604 | |

| Record name | 2-(4-Fluorophenyl)but-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159028-51-0 | |

| Record name | 2-(4-Fluorophenyl)but-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Fluorophenyl)-3-butyn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.